N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide
Description
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Properties
IUPAC Name |
N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-9-7-13(17-14(20)10-4-5-10)19(18-9)15-16-11(8-22-15)12-3-2-6-21-12/h2-3,6-8,10H,4-5H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTWPVIYOCJYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of its mechanisms and applications.
Chemical Structure and Properties
The compound features a complex structure comprising multiple heterocyclic rings, including pyrazole, thiazole, and thiophene moieties. Its molecular formula is with a molecular weight of 372.5 g/mol. The presence of these heterocycles is significant as they are often associated with diverse biological activities.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. A study evaluated various thiazole and pyrazole derivatives using the DPPH scavenging assay, revealing that certain derivatives had IC50 values ranging from 4.67 μg/mL to 45.32 μg/mL, showcasing their potential as effective antioxidants .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds containing thiazole and pyrazole rings have been documented to exhibit antibacterial and antifungal activities. For instance, derivatives have shown efficacy against various strains of bacteria and fungi, indicating that this compound may also possess similar properties.
Antitumor Activity
Preliminary studies suggest that this compound may have antitumor effects. Research on related compounds has demonstrated their ability to inhibit cancer cell proliferation in vitro. For example, derivatives with similar structural features have been tested against human cancer cell lines, showing promising results in reducing cell viability .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity is primarily due to the compound's ability to neutralize ROS, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Some studies suggest that thiazole and pyrazole derivatives can inhibit specific enzymes involved in cancer progression, contributing to their antitumor effects.
- Membrane Disruption : Antimicrobial activity may result from the compound's ability to disrupt microbial cell membranes.
Study on Antioxidant Potential
A study published in 2020 assessed the antioxidant capacity of various thiazole and pyrazole derivatives using DPPH assays. The results indicated that certain compounds exhibited strong radical scavenging activity, supporting the hypothesis that this compound could be a potent antioxidant .
Antimicrobial Testing
In another investigation, a series of thiazole-containing compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that some derivatives had significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
